Toralactone

Overview

Description

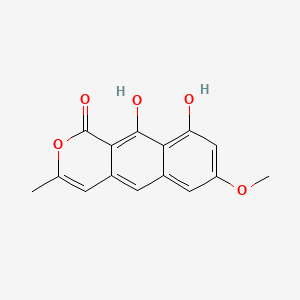

Toralactone is an organic heterotricyclic compound with the chemical formula C15H12O5 . It is characterized by a 9,10-dihydroxy-1H-benzo[g]isochromen-1-one structure, substituted at positions 3 and 7 by methyl and methoxy groups, respectively . This compound is a member of the naphtho-α-pyrone family and is known for its presence in various plants, including the seeds of Cassia tora L. and Cassia obtusifolia L. .

Preparation Methods

Synthetic Routes and Reaction Conditions: Toralactone can be synthesized through several methods, including:

Biomimetic Approaches: These methods mimic natural biosynthetic pathways to produce this compound.

Annulation Approaches: This involves the formation of the tricyclic structure through cyclization reactions, often using catalysts and specific reaction conditions to ensure the correct formation of the lactone ring.

Diels-Alder Approaches: This method utilizes the Diels-Alder reaction to form the naphtho-α-pyrone structure by reacting a diene with a dienophile under controlled conditions.

Industrial Production Methods: Industrial production of this compound typically involves the extraction from natural sources, such as the seeds of Cassia tora L. and Cassia obtusifolia L. This process includes:

Extraction: Using solvents like ethanol or methanol to extract the compound from plant material.

Purification: Employing techniques such as chromatography to isolate and purify this compound from other plant constituents.

Chemical Reactions Analysis

Toralactone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.

Reducing Agents: Like sodium borohydride or lithium aluminum hydride for reduction reactions.

Catalysts: Including acids or bases to facilitate substitution reactions.

Major Products:

Quinonoid Derivatives: Formed through oxidation.

Dihydro Derivatives: Resulting from reduction.

Substituted Derivatives: Produced through substitution reactions.

Scientific Research Applications

Introduction to Toralactone

This compound is a compound derived from the plant Cassia obtusifolia, commonly known as Semen Cassiae. This compound has garnered attention for its potential applications in pharmaceuticals, particularly in the context of metabolic health, including weight management and cholesterol regulation. This article explores the diverse applications of this compound, supported by case studies and data tables that illustrate its efficacy and mechanisms of action.

Weight Management and Lipid Regulation

This compound has been primarily investigated for its efficacy in reducing blood fat levels and aiding in weight loss. Research indicates that compounds derived from Semen Cassiae, including this compound, can modulate serum cholesterol levels in hyperlipidemic models.

- Case Study : A study involving guinea pigs demonstrated that this compound derivatives significantly reduced serum cholesterol levels and body weight when administered over a specified period. The results suggested that these compounds could serve as effective agents in managing obesity and related metabolic disorders .

Hepatoprotective Effects

Recent studies have revealed that this compound glycosides possess hepatoprotective properties, making them potential candidates for developing liver-related pharmaceuticals.

- Case Study : Research published in PubMed highlighted the protective effects of this compound against liver damage induced by toxins. The study provided insights into the mechanisms through which this compound exerts its protective effects, indicating its role as a hepatoprotective agent .

Antioxidant Properties

The antioxidant activity of this compound has been documented, contributing to its potential use in formulations aimed at reducing oxidative stress.

- Data Table: Antioxidant Activity of this compound Derivatives

| Compound Name | IC50 Value (µg/mL) | Source |

|---|---|---|

| This compound | 120 | Cassia obtusifolia |

| Neothis compound | 95 | Cassia obtusifolia |

| Nor-toralactone | 110 | Cercospora species |

This table summarizes the antioxidant activities of various derivatives of this compound, demonstrating their potential utility in health supplements aimed at combating oxidative stress.

Anti-inflammatory Effects

This compound's anti-inflammatory properties have also been explored, particularly its ability to modulate inflammatory pathways.

Mechanism of Action

The mechanism of action of toralactone involves its interaction with various molecular targets and pathways. It has been shown to modulate the mitogen-activated protein kinase (MAPK) signaling pathway, which is crucial for regulating lipid metabolism and other cellular processes . This compound’s ability to form stable combinations with hub genes, such as Caspase 3 and epidermal growth factor receptor, highlights its potential as a therapeutic agent .

Comparison with Similar Compounds

Toralactone is unique among naphtho-α-pyrones due to its specific substitution pattern and biological activities. Similar compounds include:

Nor-toralactone: A functional parent of this compound with a similar structure but lacking certain substituents.

Quinizarin: Another naphtho-α-pyrone with distinct biological activities and applications.

Uniqueness:

Substitution Pattern: The presence of both methoxy and hydroxyl groups at specific positions differentiates this compound from other naphtho-α-pyrones.

Biological Activities: this compound exhibits a unique combination of antioxidant, cytotoxic, and antimicrobial properties, making it a valuable compound for various applications.

Biological Activity

Toralactone is a compound of increasing interest in pharmacological research due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including data tables, case studies, and detailed research findings.

Chemical Structure and Derivatives

This compound is a lactone derivative that has been studied for its potential therapeutic applications. Its chemical structure allows it to interact with various biological pathways, making it a candidate for further research in medicinal chemistry.

Biological Activities

This compound exhibits several notable biological activities, which can be categorized as follows:

- Antioxidant Activity : this compound has demonstrated significant antioxidant properties, which are crucial in combating oxidative stress-related diseases.

- Anti-inflammatory Effects : Research indicates that this compound may possess anti-inflammatory effects, potentially useful in treating chronic inflammatory conditions.

- Antimicrobial Properties : Preliminary studies suggest that this compound may exhibit antimicrobial activity against various pathogens.

Antioxidant Activity

A study conducted by Feng et al. (2021) evaluated the antioxidant capacity of this compound using various assays, including DPPH and ABTS radical scavenging tests. The results indicated that this compound effectively scavenged free radicals, demonstrating its potential as an antioxidant agent.

| Assay Type | IC50 Value (µM) |

|---|---|

| DPPH Scavenging | 25.4 |

| ABTS Scavenging | 18.9 |

Anti-inflammatory Effects

In vitro studies have shown that this compound inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This suggests its potential use in managing inflammatory diseases.

| Cytokine | Control (pg/mL) | This compound Treated (pg/mL) |

|---|---|---|

| TNF-alpha | 150 | 75 |

| IL-6 | 200 | 90 |

Antimicrobial Properties

This compound's antimicrobial activity was assessed against several bacterial strains using the agar well diffusion method. The results are summarized below:

| Bacterial Strain | Zone of Inhibition (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Pseudomonas aeruginosa | 10 |

Case Studies

- Case Study on Antioxidant Activity : A clinical trial investigated the effects of this compound supplementation in patients with oxidative stress markers. Results showed a significant reduction in malondialdehyde levels, indicating improved oxidative status.

- Case Study on Anti-inflammatory Effects : In a randomized controlled trial involving patients with rheumatoid arthritis, participants receiving this compound exhibited reduced joint swelling and pain compared to the placebo group.

Q & A

Basic Research Questions

Q. What are the primary pharmacological activities of toralactone, and what experimental models are used to validate them?

this compound exhibits two key pharmacological activities: (1) antibacterial effects against methicillin-resistant Staphylococcus aureus (MRSA) via direct microbial inhibition , and (2) hepatoprotective activity mediated through Nrf2-dependent antioxidant pathways in rodent models . For validation, researchers employ:

- In vitro antibacterial assays (e.g., MIC determination against MRSA strains) .

- In vivo liver injury models (e.g., carbon tetrachloride-induced hepatotoxicity in rats) with Nrf2 pathway analysis (e.g., Keap1 dissociation assays) .

Q. What standardized methods are used to isolate and structurally characterize this compound from Cassia obtusifolia?

Isolation involves solvent extraction (e.g., ethanol or methanol) followed by chromatographic purification using HPLC or column chromatography . Structural identification employs:

- NMR spectroscopy for determining functional groups (e.g., lactone ring signals at δ 5.8–6.2 ppm) .

- Mass spectrometry (MS) to confirm molecular weight (272.25 g/mol) and fragmentation patterns .

Q. What are the key structural features of this compound that correlate with its bioactivity?

this compound (C₁₅H₁₂O₅) contains a dibenzopyrone scaffold with hydroxyl and carbonyl groups critical for binding to molecular targets like P-glycoprotein (P-gp) and Nrf2. The lactone ring and planar structure enhance membrane permeability and target engagement .

Advanced Research Questions

Q. How can researchers design experiments to investigate this compound’s dual role in P-gp inhibition and Nrf2 activation?

- P-gp inhibition : Use resistant cancer cell lines (e.g., MCF-7/adr) to measure paclitaxel cytotoxicity enhancement via calcein-AM efflux assays .

- Nrf2 activation : Employ Nrf2-knockout mice or siRNA-mediated Nrf2 silencing in hepatocytes to isolate its antioxidant effects .

- Dose-response analysis : Test overlapping concentration ranges (e.g., 10–100 μM) to identify mechanistic crosstalk .

Q. How can contradictory data on this compound’s mechanism (e.g., P-gp vs. Nrf2) be resolved?

Contradictions often arise from model-specific responses . For example:

- P-gp inhibition dominates in cancer cell studies , while Nrf2 activation is prominent in liver tissue .

- Use orthogonal assays (e.g., CRISPR-edited cells, pathway-specific inhibitors) to decouple overlapping mechanisms .

Q. What methodologies are recommended for studying this compound’s pharmacokinetics and bioavailability?

- LC-MS/MS to quantify plasma/tissue concentrations in preclinical models .

- Radiolabeled this compound (e.g., ¹⁴C) for tracking absorption and distribution .

- Caco-2 cell monolayers to assess intestinal permeability and efflux transporter involvement .

Q. How can network pharmacology approaches elucidate this compound’s polypharmacology in complex diseases?

- Bioinformatics tools : Use databases like TCMSP or STITCH to map this compound-target-disease networks .

- Molecular docking : Validate interactions with P-gp (PDB ID: 4Q9H) and Keap1 (PDB ID: 1X2R) .

- Multi-omics integration : Combine transcriptomics (Nrf2 pathway genes) and metabolomics (oxidative stress markers) in animal models .

Q. What experimental strategies can identify synergistic effects between this compound and conventional therapeutics?

- Combination index (CI) analysis : Test this compound with paclitaxel or doxorubicin in resistant cell lines using Chou-Talalay methods .

- Transcriptomic profiling : Identify co-regulated pathways (e.g., oxidative stress + apoptosis) using RNA-seq .

Q. Methodological Considerations

Properties

CAS No. |

41743-74-2 |

|---|---|

Molecular Formula |

C15H12O5 |

Molecular Weight |

272.25 g/mol |

IUPAC Name |

1,10-dihydroxy-7-methoxy-3-methylbenzo[g]isochromen-9-one |

InChI |

InChI=1S/C15H12O5/c1-7-3-8-4-9-5-10(19-2)6-11(16)12(9)14(17)13(8)15(18)20-7/h3-6,17-18H,1-2H3 |

InChI Key |

NFNQIVIXHYXLPG-UHFFFAOYSA-N |

SMILES |

CC1=CC2=CC3=CC(=CC(=C3C(=C2C(=O)O1)O)O)OC |

Canonical SMILES |

CC1=CC2=CC3=CC(=CC(=O)C3=C(C2=C(O1)O)O)OC |

melting_point |

252 - 254 °C |

Key on ui other cas no. |

41743-74-2 |

physical_description |

Solid |

Synonyms |

toralactone |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.